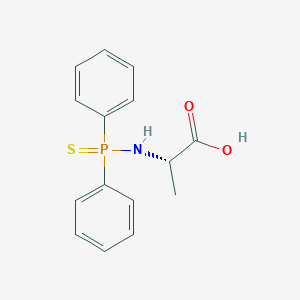![molecular formula C18H34O10 B12901642 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate CAS No. 869483-81-8](/img/structure/B12901642.png)
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is a chemical compound known for its unique structure and properties. It is an ester derived from succinic acid and a polyether alcohol. This compound is often used in various industrial and research applications due to its solubility, stability, and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Compounds with substituted functional groups.
科学研究应用
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
作用机制
The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.
相似化合物的比较
Similar Compounds
Bis(2-(2-methoxyethoxy)ethyl) ether:
Diethylene glycol dimethyl ether:
Uniqueness
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is unique due to its combination of a succinate ester and a polyether chain. This structure imparts distinct solubility, stability, and reactivity properties, making it valuable in various applications.
属性
CAS 编号 |
869483-81-8 |
|---|---|
分子式 |
C18H34O10 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3 |
InChI 键 |
NRQGQYQDHVOAGU-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


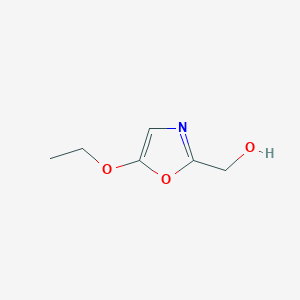
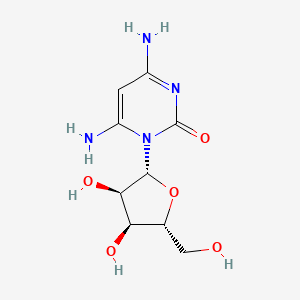
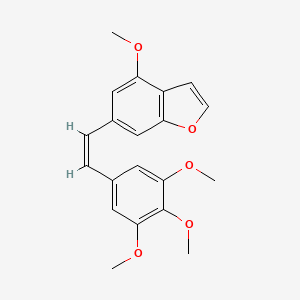
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)

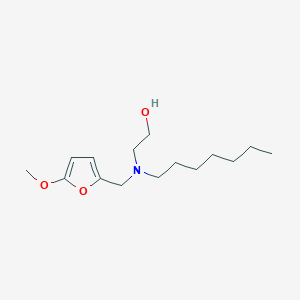
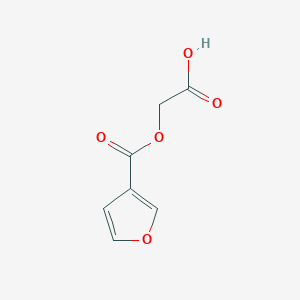
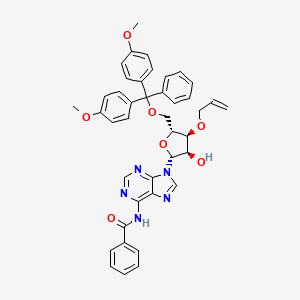
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
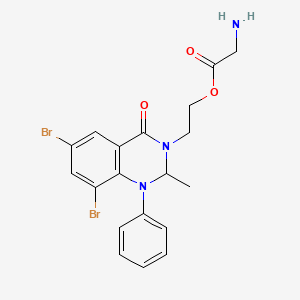
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
